molecular formula C12H8ClFO2 B8276715 4-Chloro-3-(4-fluorophenoxy)phenol

4-Chloro-3-(4-fluorophenoxy)phenol

Cat. No.: B8276715
M. Wt: 238.64 g/mol
InChI Key: PCSYBCGDBVPESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-fluorophenoxy)phenol is a halogenated phenolic compound featuring a chloro group at position 4, a fluorophenoxy group at position 3, and a hydroxyl group on the aromatic ring. Key applications of such molecules include roles as intermediates in pharmaceutical synthesis, agrochemicals, and polymer stabilizers, driven by their electron-withdrawing substituents and reactivity .

Properties

Molecular Formula

C12H8ClFO2

Molecular Weight

238.64 g/mol

IUPAC Name

4-chloro-3-(4-fluorophenoxy)phenol

InChI

InChI=1S/C12H8ClFO2/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,15H

InChI Key

PCSYBCGDBVPESJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Chloro-3-(4-fluorophenoxy)phenol C₁₂H₇ClF₂O₂ ~256.64* 4-Cl, 3-(4-F-C₆H₄O-)
4-Chloro-3-(4-chlorophenoxy)phenol C₁₂H₇Cl₂O₂ 257.09 4-Cl, 3-(4-Cl-C₆H₄O-)
4-Chloro-3-fluorophenol C₆H₄ClFO 146.55 4-Cl, 3-F
4-Chloro-3-(trifluoromethyl)phenol C₇H₄ClF₃O 196.56 4-Cl, 3-CF₃
4-Chloro-3-(trifluoromethoxy)phenol C₇H₄ClF₃O₂ 212.56 4-Cl, 3-OCF₃
4-(4-Chloro-3-methylphenoxy)phenol C₁₃H₁₁ClO₂ 234.68 4-Cl, 3-CH₃, phenoxy linkage

*Estimated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) substituents in analogs exhibit stronger electron-withdrawing effects than fluorine or chlorine, influencing reactivity in catalytic applications .
  • Stability: Chlorinated phenols like 4-Chloro-3-(4-chlorophenoxy)phenol are prone to dimerization under oxidative conditions (e.g., Fenton reactions), forming biphenyl derivatives . Fluorinated analogs may offer improved metabolic stability in pharmaceuticals.

Activity Trends :

  • Anticancer Effects: Trifluoromethyl-substituted phenols (e.g., CTPPU) show higher cytotoxicity against NSCLC cells than hydroxyl or methyl analogs .
  • Insecticidal Properties: Chloro-fluoro phenols exhibit larvicidal activity, attributed to halogen-mediated disruption of insect nervous systems .

Market and Industrial Relevance

  • 4-Chloro-3-(trifluoromethoxy)phenol: Market projected to grow at 5.2% CAGR (2020–2025), driven by demand in pharmaceuticals and specialty chemicals .
  • 4-(4-Fluorophenoxy)phenol: Stable demand as a precursor in polymer and dye industries .

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